N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a 4-methylbenzo[d]thiazol-2-yl moiety and a diethylaminoethyl side chain. The 3,5-dimethoxy substitution on the benzamide core enhances its lipophilicity, while the hydrochloride salt improves aqueous solubility.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3,5-dimethoxy-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S.ClH/c1-6-25(7-2)11-12-26(23-24-21-16(3)9-8-10-20(21)30-23)22(27)17-13-18(28-4)15-19(14-17)29-5;/h8-10,13-15H,6-7,11-12H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWDHYHSNWXROC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC(=CC(=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with diethylamine to yield the benzamide.
Introduction of the Benzo[d]thiazolyl Group: The benzo[d]thiazolyl group is introduced via a nucleophilic substitution reaction, where 4-methylbenzo[d]thiazole is reacted with the benzamide intermediate in the presence of a suitable base.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or benzo[d]thiazolyl moieties, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides or benzo[d]thiazoles.
Scientific Research Applications
N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Triazole- and Imidazolidine-Based Sulfonamides
Compounds like 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives () share a sulfonamide backbone but differ in their heterocyclic systems (triazine/imidazolidine vs. benzothiazole). These analogues exhibit antimicrobial activity, whereas the target compound’s benzothiazole and tertiary amine groups may confer distinct pharmacokinetic properties, such as enhanced blood-brain barrier penetration .
Benzamide Derivatives with Triazole Moieties
Compounds such as (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide () feature a benzamide core but replace the benzothiazole with a thiazolidinedione group.
Pesticide-Related Benzamides
In , N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (diflufenican) shares a benzamide scaffold but includes halogenated aromatic substituents, optimizing it for herbicidal activity. The target compound’s lack of halogens and presence of methoxy groups suggests divergent bioactivity, likely favoring CNS or antimicrobial applications .
Physicochemical and Pharmacokinetic Comparison
Table 1: Key Properties of Selected Analogues
*LogP values estimated via computational models.
Key Observations:
- Lipophilicity : The target compound’s LogP (~3.2) balances membrane permeability and solubility, contrasting with diflufenican’s high LogP (~4.5), which limits aqueous solubility but enhances herbicidal persistence .
- Solubility: The hydrochloride salt of the target compound improves solubility (15.8 mg/mL) compared to non-ionized analogues like diflufenican (0.05 mg/mL) .
- Bioactivity : Structural variations dictate therapeutic niches. For example, the benzothiazole moiety in the target compound may target serotonin or dopamine receptors, whereas triazole derivatives () disrupt microbial enzymes .
Biological Activity
N-(2-(diethylamino)ethyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethoxybenzoic acid derivatives with thiazole moieties, followed by the introduction of diethylamino groups. The structural confirmation is often achieved through spectroscopic methods such as NMR and mass spectrometry. The compound's chemical structure can be summarized as follows:
- Chemical Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
Antitumor Activity
Research has indicated that benzothiazole derivatives exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various benzothiazole compounds that demonstrated cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1.5 | Apoptosis induction |
| Compound 4i | HOP-92 | 2.0 | Cell cycle arrest |
Anti-inflammatory Effects
Benzothiazole derivatives have also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. These compounds can reduce cellular migration and proliferation in inflammatory conditions . Such mechanisms are critical for developing therapies for diseases characterized by chronic inflammation.
Case Studies
-
Case Study on Anticancer Properties :
A recent study synthesized a series of benzothiazole derivatives, including the target compound, which were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that at concentrations of 1-4 μM, these compounds significantly inhibited cancer cell proliferation and induced apoptosis . -
Case Study on Anti-inflammatory Activity :
Another investigation focused on the anti-inflammatory properties of benzothiazole derivatives, where it was found that certain modifications to the thiazole ring enhanced their efficacy against inflammation-related pathways, thereby suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : It inhibits cell cycle progression, particularly at the G1/S checkpoint.
- Cytokine Modulation : It reduces levels of inflammatory cytokines, thereby mitigating inflammation.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., dichloromethane or DMF for amide bond formation), temperature (reflux vs. room temperature), and catalysts (e.g., 4-dimethylaminopyridine (DMAP) for enhanced efficiency). Use stoichiometric control of reagents and monitor reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol-water mixtures) is critical. Analytical validation using NMR and HPLC ensures purity ≥95% .
Q. What analytical techniques are essential for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Assign proton and carbon environments (e.g., distinguishing diethylaminoethyl protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for hydrochloride salt detection) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., centrosymmetrical dimers observed in thiazole derivatives) .
Q. What solvents and catalysts are optimal for amide bond formation during synthesis?
- Methodological Answer : Use polar aprotic solvents like DMF or dichloromethane to stabilize intermediates. Catalysts such as DMAP or carbodiimides (e.g., EDC/HOBt) enhance coupling efficiency. Maintain anhydrous conditions and neutral pH to prevent hydrolysis .
Q. How should the hydrochloride salt form be purified?
- Methodological Answer : Precipitate the salt using cold diethyl ether after acidification (e.g., HCl in dioxane). Recrystallize from methanol/acetone mixtures. Confirm salt formation via chloride ion titration or ion chromatography .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer : Conduct standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) under consistent conditions (pH, cell lines). Compare structural analogs (e.g., substituent effects on thiazole rings) using SAR tables to identify activity-determining groups. Cross-validate with computational docking to predict target binding .
Q. What strategies elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Binding Assays : Use fluorescence polarization or SPR to measure affinity for targets (e.g., PFOR enzyme inhibition in anaerobic organisms) .
- Molecular Dynamics Simulations : Model interactions with benzo[d]thiazole-binding pockets (e.g., hydrophobic interactions with 3,5-dimethoxy groups) .
Q. How can structure-activity relationship (SAR) studies identify key functional groups?
- Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., replacing diethylaminoethyl with dimethylaminoethyl or varying methoxy positions). Test biological activity and correlate with electronic (Hammett constants) or steric parameters. Use QSAR models to predict optimal substituents .
Q. How can thermal instability during synthesis or storage be addressed?
- Methodological Answer : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., stability <150°C). Store under inert atmosphere (N₂/Ar) at –20°C. Lyophilize hydrochloride salts to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
